[4-(Diphenylmethyl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone
Description
4-(Diphenylmethyl)piperazin-1-ylmethanone is a piperazine derivative featuring a diphenylmethyl group on the piperazine nitrogen and a 3-methyl-4-nitrophenyl moiety attached via a carbonyl group. This structure combines steric bulk from the diphenylmethyl group with electronic effects from the nitro substituent, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.
Properties
Molecular Formula |
C25H25N3O3 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H25N3O3/c1-19-18-22(12-13-23(19)28(30)31)25(29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 |
InChI Key |
FJZPDGSOVGNVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4-(Diphenylmethyl)piperazin-1-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Piperazine Substituents
- Diphenylmethyl Group: The diphenylmethyl group is a key feature in several analogs, such as 4-(diphenylmethyl)piperazin-1-ylmethanone () and (4-bromophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone (). This substituent enhances lipophilicity (logP ~5.2) and may improve receptor binding, as seen in compound 2 (Ki = 21 nM for 5-HT2A receptors) .
Aryl Group Modifications
- Nitro Substituents: The 3-methyl-4-nitrophenyl group in the target compound introduces a strong electron-withdrawing nitro group, which may influence electronic interactions with receptors. Analog (3-chloro-4-methylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone () shows similar nitro placement but lacks the diphenylmethyl group, highlighting the importance of combined substituents .
- Halogen and Methoxy Substitutions :
Physicochemical Properties
| Compound Name | Piperazine Substituent | Aryl Group | logP | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Target Compound | Diphenylmethyl | 3-methyl-4-nitrophenyl | ~5.5* | N/A | - |
| 4-(Diphenylmethyl)piperazin-1-ylmethanone | Diphenylmethyl | 4-fluorophenyl | 5.19 | N/A | |
| (4-ethylpiperazin-1-yl)(3-methyl-4-nitrophenyl)methanone | Ethyl | 3-methyl-4-nitrophenyl | N/A | N/A | |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-methylphenyl)methanone | 4-Hydroxyphenyl | 3-methylphenyl | N/A | 155–156 |
*Estimated based on analogs. The nitro group may reduce logP slightly compared to halogenated analogs.
Key Research Findings
Diphenylmethyl Importance :
- The diphenylmethyl group is critical for receptor interaction, as its removal (e.g., in morpholine derivatives; ) reduces binding .
However, they may reduce metabolic stability .
Synthetic Yields :
- Piperazine coupling reactions typically yield >80% (), suggesting efficient synthesis for the target compound .
Biological Activity
The compound 4-(Diphenylmethyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a piperazine ring and unique functional groups, this compound exhibits various pharmacological properties, which are the focus of this article.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.484 g/mol. The structure includes a piperazine ring, a diphenylmethyl group, and a nitrophenyl moiety, contributing to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O3 |
| Molecular Weight | 415.484 g/mol |
| Formal Charge | 0 |
| Atom Count | 56 |
| Chiral Atom Count | 0 |
| Bond Count | 59 |
| Aromatic Bond Count | 18 |
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological effects. The biological activity of 4-(Diphenylmethyl)piperazin-1-ylmethanone has been explored through various in vitro and in vivo studies, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Pharmacological Effects
- Cardiovascular Effects :
-
Neurotransmitter Modulation :
- Similar piperazine derivatives have been shown to interact with neurotransmitter receptors, particularly those involved in mood regulation, which may implicate 4-(Diphenylmethyl)piperazin-1-ylmethanone in antidepressant activities.
- Acetylcholinesterase Inhibition :
The precise mechanisms through which 4-(Diphenylmethyl)piperazin-1-ylmethanone exerts its biological effects are still under investigation. However, it is hypothesized that the compound may modulate neurotransmitter systems or directly interact with cellular targets involved in various signaling pathways.
Case Studies and Experimental Findings
- Inotropic Effects : In studies comparing the efficacy of various piperazine derivatives, 4-(Diphenylmethyl)piperazin-1-ylmethanone showed greater potency in inducing cardiac contractility compared to other compounds .
- Molecular Docking Studies : Virtual screening has revealed that this compound can effectively bind to specific receptors involved in neurotransmission, supporting its potential as a therapeutic agent for mood disorders .
Comparative Analysis with Related Compounds
The following table highlights some structurally similar compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)-2-nitrobenzene | Piperazine ring, nitro group | Antidepressant properties |
| 4-(Diphenylmethyl)piperazine | Similar piperazine structure | Intermediate in drug synthesis |
| 3-Methylphenylpiperazine | Methyl group on phenyl | Exhibits antipsychotic effects |
| 1-(Phenylethynyl)piperazine | Ethynyl substituent on piperazine | Potential use in cancer therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
